

# Application Notes and Protocols for Visualizing MOPAC Output Files

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## Compound of Interest

Compound Name: Mopac

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## Introduction

MOPAC (Molecular Orbital PACKage) is a powerful and widely used semi-empirical quantum mechanics program for studying molecular structures, reactions, and properties.<sup>[1][2]</sup> Its computational efficiency makes it particularly valuable in drug development and molecular modeling for screening large numbers of molecules. However, the raw text-based output files generated by MOPAC can be challenging to interpret directly. Effective visualization of these output files is crucial for extracting meaningful insights into molecular geometry, electronic structure, vibrational modes, and reaction pathways, thereby accelerating research and discovery.

These application notes provide detailed protocols for visualizing various types of MOPAC output data using commonly available and free software.

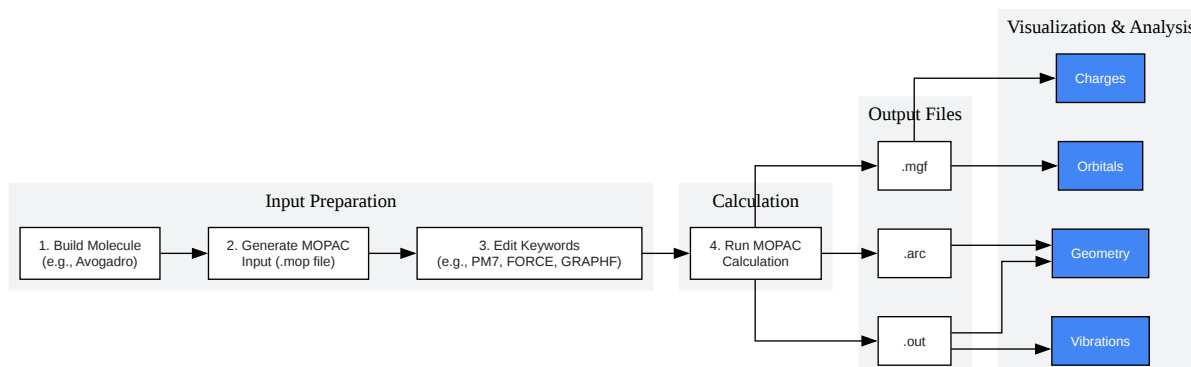
## Key MOPAC Output Files and Their Content

A standard MOPAC calculation generates several output files. The most important for visualization purposes are:

File Extension	File Type	Description
.out	Main Output	The primary output file containing comprehensive information about the calculation, including final energy, optimized geometry, vibrational frequencies, and atomic charges. <a href="#">[3]</a> <a href="#">[4]</a>
.arc	Archive File	Contains a summary of the calculation results and the final optimized geometry of the system. <a href="#">[3]</a>
.mgf	MOPAC Graphics File	Specifically formatted for visualizing molecular orbitals with software like Jmol. This file is generated when the GRAPHF keyword is used in the input file. <a href="#">[5]</a> <a href="#">[6]</a>
.aux	Auxiliary File	Contains additional data that can be used by visualization programs like GABEDIT. Generated by using the AUX keyword. <a href="#">[7]</a>

## General Workflow for MOPAC Calculation and Visualization

The overall process from input creation to final visualization follows a structured path. Understanding this workflow is key to efficiently generating and interpreting MOPAC results.



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General workflow from molecule building to visualization of MOPAC results.

## Experimental Protocols

Here are detailed protocols for visualizing specific MOPAC outputs.

### Protocol 1: Visualizing Optimized Molecular Geometry

This protocol outlines how to view the final 3D structure of a molecule after a geometry optimization calculation.

Methodology:

- Input File Preparation:
  - Create or open your molecule in a molecular editor like Avogadro.
  - Generate the MOPAC input file (.mop).

- Ensure the keywords line includes a semi-empirical method (e.g., PM7) and any other desired parameters. For a simple geometry optimization, no special keyword is needed, as it's the default calculation type.
- Example keywords: PM7 1SCF
- Run MOPAC: Execute the MOPAC calculation with your input file.
- Visualization:
  - Open a molecular visualization program (e.g., Avogadro, Jmol, GABEDIT).
  - Go to File > Open and select the generated .out or .arc file.[\[3\]](#)
  - The software will display the final, energy-minimized geometry of your molecule. You can rotate, zoom, and measure bond lengths and angles.

## Protocol 2: Visualizing Vibrational Frequencies

This protocol allows you to visualize the normal vibrational modes of a molecule, which is essential for confirming a true energy minimum (no imaginary frequencies) and for interpreting infrared (IR) spectra.

### Methodology:

- Input File Preparation:
  - In your MOPAC input file (.mop), add the FORCE keyword to the keywords line. This instructs MOPAC to perform a force calculation to determine vibrational frequencies.[\[8\]](#)
  - Example keywords: PM7 FORCE
- Run MOPAC: Execute the MOPAC calculation.
- Visualization (using Avogadro):
  - Open Avogadro.
  - Go to File > Open and select the .out file from the calculation.

- A table of vibrational frequencies will appear.[\[5\]](#)
- Click on a specific frequency in the table.
- Click the "Start Animation" button to visualize the corresponding vibrational motion.[\[1\]](#)[\[5\]](#)  
You can also display force vectors for each atom.[\[5\]](#)

## Protocol 3: Visualizing Molecular Orbitals (HOMO/LUMO)

Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity and electronic properties.

### Methodology:

- Input File Preparation:
  - In your MOPAC input file (.mop), add the GRAPHF keyword.[\[1\]](#)[\[6\]](#) This will generate the .mgf file needed for Jmol.
  - Example keywords: PM7 GRAPHF
- Run MOPAC: Execute the MOPAC calculation.
- Visualization (using Jmol):
  - Open Jmol.
  - Go to File > Open and select the .mgf file.
  - Open the Jmol Script Console (File > Console).
  - To display a specific molecular orbital, type mo . For example, to see the 8th molecular orbital, type: mo 8.[\[5\]](#)
  - The .out file will list the orbital energies and occupancies, allowing you to identify the HOMO and LUMO. You can then visualize them by typing their corresponding numbers in the Jmol console.

- To create a filled, translucent surface, you can use commands like `mo fill nofill mesh translucent`.[\[5\]](#)

## Protocol 4: Visualizing Partial Atomic Charges

Understanding the charge distribution within a molecule is fundamental for predicting intermolecular interactions, a key aspect of drug design.

Methodology:

- Input File Preparation:
  - As with molecular orbitals, use the `GRAPHF` keyword in your `.mop` input file to generate the necessary `.mgf` file.[\[9\]](#)
  - Example keywords: `PM7 GRAPHF`
- Run MOPAC: Execute the MOPAC calculation.
- Visualization (using Jmol):
  - Open the `.mgf` file in Jmol.[\[9\]](#)
  - Right-click on the molecule in the display window.
  - Navigate to `Color > By Scheme > Partial Charge`. The atoms will be colored according to their calculated partial charge.
  - To display the numerical charge values, open the Jmol console and type the command `label %P`.[\[9\]](#)

## Data Presentation: Summary of Key Quantitative Outputs

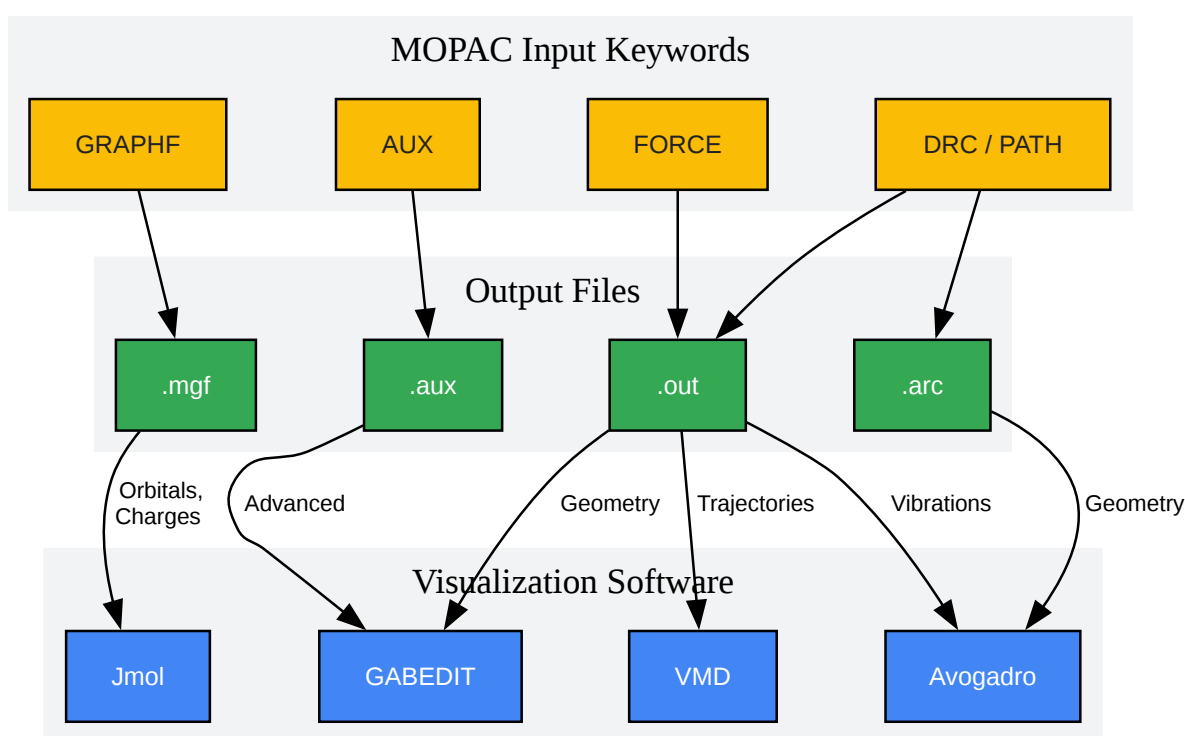
The following table summarizes the quantitative data that can be extracted from MOPAC output files and visualized.

Parameter	MOPAC Keyword	Output File	Visualization Software	Application in Drug Development
Heat of Formation	(Default)	.out	N/A (Text Value)	Assess molecular stability.
Final Geometry	(Default)	.out, .arc	Avogadro, Jmol, GABEDIT	Determine the 3D conformation of a drug or ligand.
Vibrational Frequencies	FORCE	.out	Avogadro, Jmol	Confirm stable structures, predict IR spectra.
Molecular Orbitals	GRAPHF	.mgf	Jmol	Analyze electronic properties and reactivity hotspots.
Ionization Potential	(Default)	.out	N/A (Text Value)	Predict the ease of electron removal.
Dipole Moment	(Default)	.out	N/A (Text Value)	Understand molecular polarity and solubility.
Partial Atomic Charges	GRAPHF	.mgf	Jmol	Predict electrostatic interactions with a target protein.
Reaction Path Energy	DRC or STEP	.out, .arc	Gnuplot, Gabedit	Profile the energy landscape of a

chemical  
reaction.[10]

## Logical Relationships and Signaling Pathways

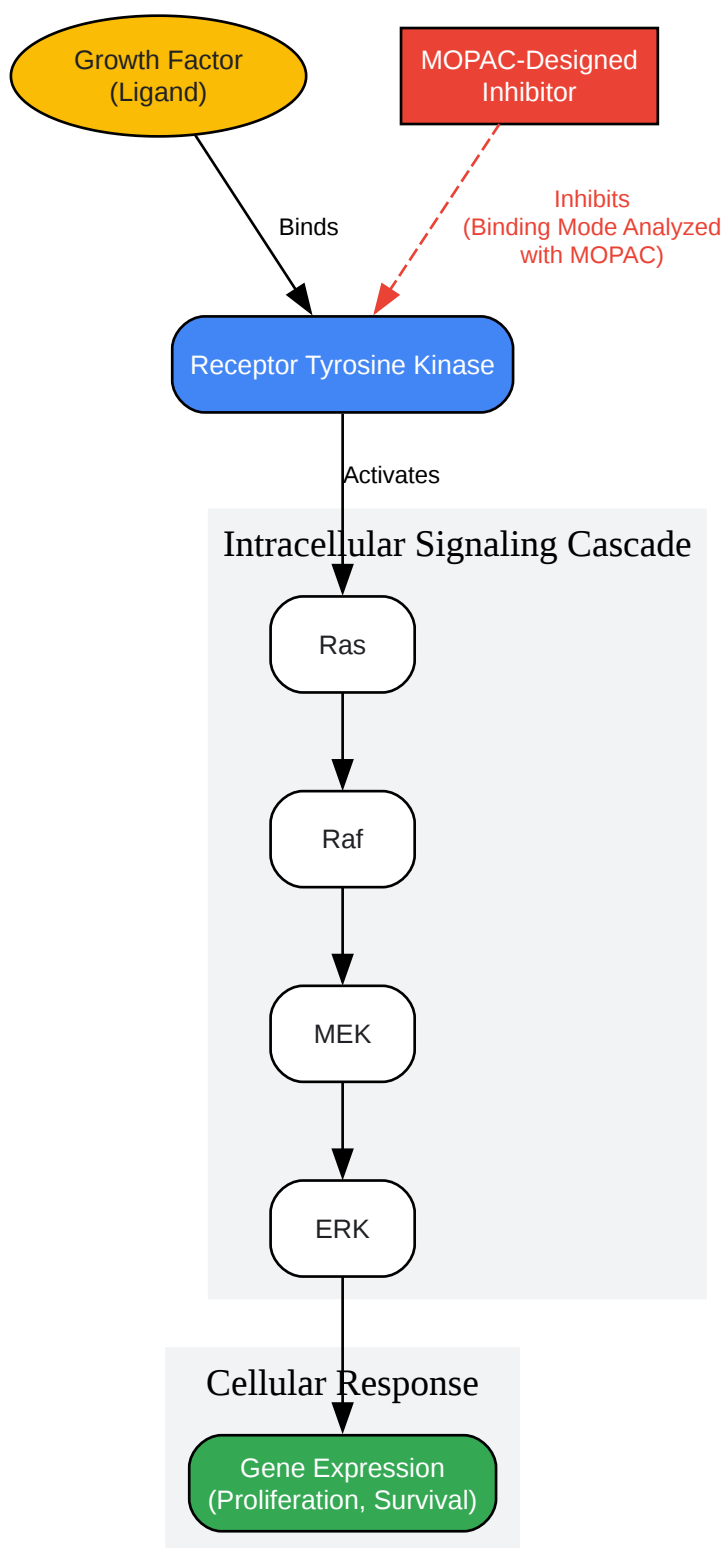
Visualizing logical workflows and conceptual pathways can greatly aid in understanding complex processes, from the computational workflow itself to the biological systems being studied.



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Relationship between MOPAC keywords, output files, and visualization tools.

The insights gained from MOPAC can be applied to understanding biological systems, such as the inhibition of a signaling pathway in drug development.



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Hypothetical inhibition of a signaling pathway by a MOPAC-analyzed drug.

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